molecular formula C22H18N4O5 B11505005 N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide

N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide

Cat. No.: B11505005
M. Wt: 418.4 g/mol
InChI Key: CGKIETLSLLASKA-UHFFFAOYSA-N
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Description

N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide is a complex organic compound that features a nitropyridine moiety linked to a phenyl group through an ether bond, and further connected to a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide typically involves multiple steps:

    Formation of the nitropyridine intermediate: This can be achieved by nitration of 4,6-dimethyl-2-pyridone followed by cyanation.

    Etherification: The nitropyridine intermediate is then reacted with 3-hydroxyphenyl ether under basic conditions to form the ether linkage.

    Amidation: Finally, the resulting compound is subjected to amidation with 2-methoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Reduction of the nitro group: 3-amino-4,6-dimethyl-2-pyridone derivative.

    Reduction of the cyano group: 3-amino-4,6-dimethyl-5-nitropyridine derivative.

    Substitution of the methoxy group: Various substituted benzamides.

Scientific Research Applications

N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving nitropyridine derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The cyano and methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-hydroxybenzamide: The hydroxyl group instead of the methoxy group may alter its solubility and interaction with biological targets.

Uniqueness

N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide is unique due to the presence of both nitro and cyano groups, which provide a combination of electronic effects that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C22H18N4O5

Molecular Weight

418.4 g/mol

IUPAC Name

N-[3-(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxyphenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H18N4O5/c1-13-18(12-23)22(24-14(2)20(13)26(28)29)31-16-8-6-7-15(11-16)25-21(27)17-9-4-5-10-19(17)30-3/h4-11H,1-3H3,(H,25,27)

InChI Key

CGKIETLSLLASKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3OC)C#N

Origin of Product

United States

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